Peliglitazar racemate
Description
Overview of Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Regulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. medchemexpress.com These receptors act as crucial regulators of energy homeostasis and various metabolic processes. medchemexpress.commedchemexpress.com Upon activation by specific ligands, such as fatty acids or synthetic drugs, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription. medchemexpress.com
There are three distinct isotypes of PPARs, each encoded by a separate gene and exhibiting a unique tissue distribution and function: PPARα (alpha), PPARγ (gamma), and PPARβ/δ (beta/delta). medchemexpress.comgoogleapis.com
PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, skeletal muscle, and kidney. googleapis.comlookchem.com Its primary role is to stimulate the uptake, activation, and β-oxidation of fatty acids for energy production. lookchem.com
PPARγ is most prominently expressed in adipose tissue, where it is a key regulator of adipocyte differentiation, lipid storage, and glucose homeostasis. lookchem.commedchemexpress.com Its activation can improve insulin (B600854) sensitivity. medchemexpress.comresearchgate.net
PPARβ/δ is expressed in a wide variety of tissues and is involved in lipid catabolism in muscle and adipose tissue. medchemexpress.commedchemexpress.com
Due to their central role in controlling lipid and glucose metabolism, PPARα and PPARγ have become significant therapeutic targets for metabolic disorders. medchemexpress.commedchemexpress.com
Table 1: Comparative Functions of PPAR Alpha and PPAR Gamma
| Feature | PPAR Alpha (PPARα) | PPAR Gamma (PPARγ) |
|---|---|---|
| Primary Tissue Expression | Liver, Heart, Skeletal Muscle, Kidney googleapis.comlookchem.com | Adipose Tissue, Macrophages lookchem.commedchemexpress.com |
| Primary Endogenous Ligands | Fatty acids, Eicosanoids | Prostaglandins, Fatty acids |
| Key Metabolic Functions | Stimulates fatty acid oxidation, Ketogenesis, Regulates plasma triglycerides googleapis.comlookchem.com | Promotes adipocyte differentiation, Enhances lipid storage, Regulates glucose homeostasis lookchem.commedchemexpress.com |
| Therapeutic Drug Class | Fibrates | Thiazolidinediones (TZDs) |
| Primary Therapeutic Effect | Lowers triglycerides, Raises HDL cholesterol lookchem.com | Improves insulin sensitivity, Lowers blood glucose medchemexpress.comnih.gov |
The Significance of Dual PPAR Alpha/Gamma Agonism in Therapeutic Strategies
The distinct yet complementary roles of PPARα and PPARγ in metabolism led to the development of a therapeutic strategy known as dual agonism. drugbank.com The goal of a dual PPARα/γ agonist is to combine the beneficial effects of both receptor activations into a single molecule. nih.govnih.gov Such a compound aims to simultaneously address both the dyslipidemia (abnormal lipid levels) and hyperglycemia (high blood sugar) often seen in type 2 diabetes and the metabolic syndrome. drugbank.comnih.gov
Activation of PPARα primarily targets lipid metabolism, mimicking the effects of fibrate drugs, while activation of PPARγ primarily influences glucose control and insulin sensitivity, similar to the action of thiazolidinediones (TZDs). nih.govnih.gov A dual agonist, therefore, holds the promise of providing a more comprehensive treatment for the multiple facets of metabolic disease. nih.govnih.gov
Peliglitazar (B1679212) is one such compound developed as a dual activator of both PPARα and PPARγ. medchemexpress.commedchemexpress.comnih.gov Preclinical research in animal models has indicated that it possesses both glucose and lipid-lowering properties. lookchem.commedchemexpress.com Peliglitazar racemate is the racemic form of the compound, meaning it is composed of a 1:1 mixture of its two enantiomers (non-superimposable mirror-image molecules). medchemexpress.comtargetmol.commedchemexpress.com The use of racemates is a common approach in drug development, although the individual enantiomers of a chiral drug can exhibit different pharmacological activities. nih.govnih.gov
Historical Context and Evolution of PPAR Agonists in Drug Development
The development of drugs targeting PPARs has evolved significantly over several decades. The journey began with compounds that were in clinical use even before their molecular target was identified.
First-Generation - Single Agonists: The first class of PPAR-targeting drugs were the fibrates (e.g., Fenofibrate, Gemfibrozil), used since the mid-20th century to treat hypertriglyceridemia. nih.gov It was later discovered that their lipid-lowering effects were mediated through the activation of PPARα. lookchem.com In the 1990s, a new class of drugs, the thiazolidinediones or TZDs (e.g., Pioglitazone (B448), Rosiglitazone), were developed as potent insulin sensitizers for the treatment of type 2 diabetes. nih.gov Subsequent research identified PPARγ as the specific molecular target for TZDs. researchgate.net
Second-Generation - Dual Agonists: The clinical success of separate α and γ agonists prompted pharmaceutical research into creating single molecules that could activate both receptors. nih.govnih.gov This led to the development of dual PPARα/γ agonists, sometimes referred to as 'glitazars'. nih.gov Compounds such as Muraglitazar, Tesaglitazar, Aleglitazar, and Peliglitazar were designed to harness the benefits of both receptor pathways. nih.govnih.govnih.govnih.gov The rationale was that a balanced activation of both PPARα and PPARγ could offer superior management of metabolic diseases. nih.gov Research has shown that these dual agonists can vary significantly in their relative potency for the two receptor subtypes. nih.gov
Further Evolution: The exploration of PPAR modulation has continued, with research into selective PPAR modulators (SPPARMs), partial agonists, and pan-agonists that activate all three PPAR isotypes (α, γ, and β/δ). nih.govnih.gov This ongoing evolution reflects the effort to refine the therapeutic actions and optimize the profiles of PPAR-targeting agents. nih.gov
Table 2: Evolution and Examples of PPAR Agonists
| Generation / Type | Receptor Target(s) | Primary Therapeutic Goal | Example Compounds |
|---|---|---|---|
| Single Agonist | PPARα | Dyslipidemia (Lowering Triglycerides) | Fenofibrate, Clofibrate, Gemfibrozil nih.gov |
| Single Agonist | PPARγ | Insulin Resistance / Type 2 Diabetes | Pioglitazone, Rosiglitazone, Troglitazone nih.gov |
| Dual Agonist | PPARα / PPARγ | Mixed Dyslipidemia and Insulin Resistance | Peliglitazar, Aleglitazar, Muraglitazar, Saroglitazar, Tesaglitazar nih.govnih.govnih.gov |
| Pan-Agonist | PPARα / PPARγ / PPARβ/δ | Broad Metabolic Regulation | Bezafibrate (acts as a pan-agonist), Lanifibranor nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADMYMMZWFUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870325 | |
| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile of Peliglitazar Racemate
Receptor Binding and Selectivity Profiles of Peliglitazar (B1679212) Racemate
While Peliglitazar is consistently characterized as a dual PPARα/γ agonist in the scientific literature, specific quantitative data detailing the binding affinities (Ki) and functional potencies (EC50) for Peliglitazar Racemate are not publicly available. medchemexpress.comoup.com The following sections describe the intended targets of its agonistic activity.
Peliglitazar was designed to function as an agonist at the PPARα receptor. medchemexpress.com Activation of PPARα is a well-established mechanism for modulating lipid metabolism. This receptor is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. medchemexpress.comcaymanchem.com
In addition to its effects on PPARα, Peliglitazar was developed to act as an agonist for the PPARγ receptor. medchemexpress.com PPARγ is most prominently expressed in adipose tissue and is a primary regulator of adipogenesis and insulin (B600854) sensitivity. medchemexpress.comcaymanchem.com The agonism of this receptor is the mechanism behind the insulin-sensitizing effects of the thiazolidinedione class of drugs. nih.gov
Comparative Pharmacology with Related PPAR Agonists
To understand the pharmacological context of Peliglitazar, it is useful to compare its intended dual-action profile with other PPAR agonists that exhibit different selectivity profiles. These include dual agonists, selective PPARα agonists, and selective PPARγ agonists.
Dual α/γ PPAR Agonists (e.g., Tesaglitazar)
Tesaglitazar, like Peliglitazar, is a dual PPARα and PPARγ agonist. medchemexpress.cominvivochem.com However, unlike Peliglitazar, specific potency data for Tesaglitazar is available, showing activation of both receptors. In different in vitro transactivation assays, Tesaglitazar demonstrated EC50 values of approximately 3.6–4.78 µM for human PPARα and 0.2–3.42 µM for human PPARγ. medchemexpress.comnih.govmedchemexpress.comresearchgate.net This profile confirms its action at both receptor subtypes, though with some variation in reported potency, likely due to differing experimental conditions.
Selective PPARα Agonists (e.g., Pemafibrate)
Pemafibrate is a modern therapeutic agent classified as a Selective PPARα Modulator (SPPARMα). nih.govncats.io It demonstrates high potency and exceptional selectivity for PPARα. Research shows that Pemafibrate activates human PPARα with a half-maximal effective concentration (EC50) of approximately 1 nM. ncats.ioresearchgate.net In contrast, its activity on PPARγ is significantly lower, with an EC50 value of around 1,100 nM, making it over 1000-fold more selective for PPARα. researchgate.net This high degree of selectivity allows for potent activation of PPARα-mediated pathways involved in lipid metabolism with minimal engagement of PPARγ. ncats.io
Selective PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone)
Rosiglitazone is a potent and highly selective agonist for PPARγ. researchgate.net It binds to PPARγ with high affinity, exhibiting an EC50 of approximately 60 nM and a dissociation constant (Kd) of 40 nM. researchgate.net Notably, Rosiglitazone shows no significant agonist activity at PPARα, underscoring its selective nature. researchgate.net
Pioglitazone (B448) is another well-established selective PPARγ agonist. medchemexpress.com Its potency at the human PPARγ receptor is characterized by an EC50 of approximately 0.93-1.16 µM. medchemexpress.com While it is primarily a PPARγ agonist, some studies have noted that Pioglitazone can also exert weak agonist effects on PPARα. medchemexpress.com
Comparative PPAR Agonist Potency
The following table summarizes the half-maximal effective concentrations (EC50) of the discussed PPAR agonists, illustrating their respective potencies and selectivities for PPARα and PPARγ.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Dual α/γ |
| Tesaglitazar | ~3600 - 4780 medchemexpress.comnih.gov | ~200 - 3420 medchemexpress.comnih.gov | Dual α/γ |
| Pemafibrate | ~1 researchgate.net | ~1100 researchgate.net | Selective α |
| Rosiglitazone | No activity researchgate.net | ~60 researchgate.net | Selective γ |
| Pioglitazone | Weak activity medchemexpress.com | ~930 - 1160 medchemexpress.com | Selective γ |
Pan-PPAR Agonists (e.g., Indeglitazar)
While Peliglitazar is a dual agonist, other compounds have been developed to activate all three PPAR isoforms (α, δ, and γ) and are known as Pan-PPAR agonists. A notable example is Indeglitazar.
Indeglitazar is an orally available compound that acts as a pan-agonist for PPARα, PPARδ, and PPARγ. nih.gov Its design was the result of a process that coupled low-affinity biochemical screening with high-throughput co-crystallography. medchemexpress.comontosight.ai This approach aimed to create a compound that could modulate the activities of all three PPAR subtypes. ontosight.ai
A key feature of Indeglitazar's development was the intentional bias toward partial agonism for PPARγ. medchemexpress.comontosight.ai This was a strategic decision to potentially avoid the side effects associated with full PPARγ agonists. medchemexpress.comontosight.ai Structural analysis through co-crystallography of Indeglitazar in complex with each of the three PPARs has provided insight into the basis for its pan-activity and its partial agonist response towards PPARγ. medchemexpress.comontosight.ai
In preclinical studies, Indeglitazar has demonstrated significant effects on various metabolic parameters. In animal models of obesity and diabetes, it has been shown to lower glucose, insulin, triglycerides, and free fatty acid levels. nih.govontosight.ai However, its effect on adiponectin expression is less pronounced compared to full PPARγ agonists. ontosight.ai
Interactive Table 1: In Vitro Activity of Indeglitazar
| Parameter | Compound | EC50 | Maximal Response |
| Preadipocyte Differentiation | Indeglitazar | 0.32 μM | Comparable to Rosiglitazone |
| Preadipocyte Differentiation | Rosiglitazone | 13 nM | Comparable to Indeglitazar |
This table is based on data from an in vitro assay of preadipocyte differentiation. nih.gov
Interactive Table 2: In Vivo Effects of Indeglitazar in ob/ob Mice
| Parameter | Treatment (10 mg/kg) | Outcome |
| Glucose | Indeglitazar | Significantly Decreased |
| Insulin | Indeglitazar | Significantly Decreased |
| Triglycerides | Indeglitazar | Significantly Decreased |
| Free Fatty Acids | Indeglitazar | Significantly Decreased |
This table summarizes the results of a 14-day study in B6.V-Lepob mice. nih.gov
Mechanistic Elucidation of Peliglitazar Racemate Action
Cellular and Molecular Mechanisms of PPAR Alpha Activation by Peliglitazar (B1679212) Racemate
The activation of PPARα by Peliglitazar racemate primarily influences lipid metabolism, with the liver being a key target tissue. This activation leads to a cascade of events that collectively contribute to the reduction of circulating lipids.
PPARα is a critical regulator of hepatic fatty acid catabolism. ijbs.com Its activation by ligands such as this compound leads to the upregulation of a suite of genes involved in the uptake and β-oxidation of fatty acids in the liver. This process is essential for clearing excess fatty acids from the circulation and converting them into energy.
The key steps in hepatic fatty acid oxidation influenced by PPARα activation include:
Fatty Acid Uptake and Activation: PPARα activation increases the expression of proteins involved in the transport of fatty acids into hepatocytes and their activation to acyl-CoA esters.
Mitochondrial Transport: A rate-limiting step in fatty acid oxidation is the transport of long-chain fatty acyl-CoA into the mitochondria, a process facilitated by the carnitine palmitoyltransferase (CPT) system. imrpress.com PPARα activation upregulates the expression of CPT1, the enzyme that catalyzes the initial step in this transport. ijbs.com
β-Oxidation Pathway: Once inside the mitochondria, fatty acids undergo β-oxidation. PPARα activation enhances the expression of several enzymes that catalyze the sequential reactions of this pathway. imrpress.com
The table below summarizes key genes involved in hepatic fatty acid oxidation that are transcriptionally regulated by PPARα.
| Gene | Protein/Enzyme | Function in Fatty Acid Oxidation | Effect of PPARα Activation |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial fatty acid uptake. ijbs.com | Upregulation |
| ACADVL | Very Long-Chain Acyl-CoA Dehydrogenase | Catalyzes the first step of β-oxidation for very long-chain fatty acids. | Upregulation |
| ACOX1 | Acyl-CoA Oxidase 1 | Catalyzes the first step of peroxisomal β-oxidation. ijbs.com | Upregulation |
The activation of PPARα by this compound has a broader impact on lipid metabolism beyond just fatty acid oxidation. It influences the expression of genes that regulate the entire lipid metabolic network, contributing to a more favorable lipid profile. This includes effects on triglyceride synthesis, lipoprotein metabolism, and cholesterol homeostasis.
Research on PPARα agonists has shown that their activation leads to a coordinated regulation of various lipid metabolic pathways. plos.org For instance, by promoting fatty acid oxidation, PPARα activation reduces the availability of fatty acids for the synthesis of triglycerides in the liver. This, in turn, can lead to decreased secretion of very-low-density lipoprotein (VLDL) particles, a primary carrier of triglycerides in the blood.
The following table outlines the broader impact of PPARα activation on key lipid metabolism pathways.
| Metabolic Pathway | Key Genes/Proteins Affected | Overall Effect of PPARα Activation |
| Triglyceride Synthesis | GPAT, DGAT | Decreased hepatic triglyceride synthesis due to substrate reduction. |
| Lipoprotein Metabolism | LPL, ApoA-I, ApoA-II | Enhanced clearance of triglyceride-rich lipoproteins and increased HDL cholesterol. |
| Cholesterol Homeostasis | ABCA1, ABCG1 | Promotion of reverse cholesterol transport. |
Cellular and Molecular Mechanisms of PPAR Gamma Activation by this compound
The activation of PPARγ by this compound is central to its effects on glucose metabolism and insulin (B600854) sensitivity. PPARγ is highly expressed in adipose tissue and plays a master regulatory role in adipogenesis and the storage of lipids. nih.gov
A key mechanism by which PPARγ agonists improve glycemic control is by enhancing glucose uptake in peripheral tissues, primarily skeletal muscle and adipose tissue. nih.gov This is largely mediated by the increased expression and translocation of the glucose transporter type 4 (GLUT4). nih.govnih.gov
The activation of PPARγ by this compound is expected to initiate a signaling cascade that leads to:
Increased GLUT4 Gene Expression: PPARγ activation directly or indirectly increases the transcription of the GLUT4 gene, leading to a larger pool of GLUT4 protein within the cells. mdpi.com
Enhanced GLUT4 Translocation: Upon insulin signaling, the translocation of GLUT4-containing vesicles from the intracellular storage compartments to the plasma membrane is enhanced. nih.govbiorxiv.org This increased presence of GLUT4 on the cell surface facilitates greater uptake of glucose from the bloodstream.
Studies on other PPARγ agonists have demonstrated their ability to improve glucose uptake in various cell types. For example, treatment of adipocytes with PPARγ agonists has been shown to significantly increase insulin-stimulated glucose uptake. mdpi.com
Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes. PPARγ activation by this compound can improve insulin sensitivity through multiple mechanisms. One of the key ways this is achieved is through the modulation of the insulin signaling pathway.
The binding of insulin to its receptor triggers a cascade of phosphorylation events, with insulin receptor substrate (IRS) proteins playing a crucial role. frontiersin.org In states of insulin resistance, the phosphorylation of IRS proteins on serine residues can inhibit their function, thereby dampening the downstream signal. frontiersin.orgnih.gov PPARγ activation can help to restore proper insulin signaling by:
Reducing Inhibitory Serine Phosphorylation: By influencing the activity of certain kinases, PPARγ activation can lead to a reduction in the inhibitory serine phosphorylation of IRS proteins.
Promoting Tyrosine Phosphorylation: Effective insulin signaling relies on the tyrosine phosphorylation of IRS proteins, which creates docking sites for downstream signaling molecules like PI3-kinase. mdpi.com PPARγ activation can indirectly promote this crucial step.
The table below highlights key components of the insulin signaling pathway that are positively influenced by PPARγ activation.
| Component | Function | Effect of PPARγ Activation |
| Insulin Receptor Substrate (IRS) | Key adaptor protein in the insulin signaling cascade. frontiersin.org | Reduced inhibitory serine phosphorylation, enhanced tyrosine phosphorylation. frontiersin.orgnih.gov |
| PI3-Kinase | Downstream effector that generates PIP3, a key second messenger. | Increased activation. |
| Akt/PKB | Serine/threonine kinase that mediates many of insulin's metabolic effects, including GLUT4 translocation. cam.ac.uk | Increased phosphorylation and activation. |
| GLUT4 | Insulin-responsive glucose transporter. nih.govnih.gov | Increased expression and translocation to the plasma membrane. nih.govbiorxiv.org |
PPARγ is considered a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. nih.govmdpi.com By activating PPARγ, this compound is expected to promote adipocyte differentiation. This process is crucial for the healthy storage of excess lipids, preventing their accumulation in other tissues like the liver and muscle where they can cause insulin resistance.
The transcriptional cascade of adipogenesis involves a series of transcription factors, with PPARγ playing a central role. Its activation leads to the expression of a host of genes that define the mature adipocyte phenotype.
Key transcription factors and markers involved in adipogenesis that are regulated by PPARγ include:
CCAAT/enhancer-binding proteins (C/EBPs): C/EBPα, C/EBPβ, and C/EBPδ are important transcription factors that cooperate with PPARγ to drive adipogenesis. mdpi.comnih.gov
Adipocyte-specific genes: PPARγ activation leads to the expression of genes characteristic of mature adipocytes, such as those encoding for fatty acid binding protein 4 (FABP4), lipoprotein lipase (B570770) (LPL), and adiponectin. mdpi.com
The promotion of the differentiation of small, insulin-sensitive adipocytes is a key therapeutic outcome of PPARγ activation.
Clinical Research Considerations for Peliglitazar Racemate Hypothetical Framework
Rationale for Clinical Development in Targeted Metabolic Disorders
The therapeutic potential of Peliglitazar (B1679212) racemate is rooted in its ability to modulate both PPAR-α and PPAR-γ pathways, which are critical regulators of energy homeostasis. mdpi.com Activation of PPAR-γ is known to enhance insulin (B600854) sensitivity, while PPAR-α activation primarily influences lipid metabolism, including the breakdown of fatty acids. patsnap.com This dual mechanism of action provides a strong rationale for investigating Peliglitazar racemate in the context of interconnected metabolic diseases.
The PPAR-γ agonism of this compound is expected to improve glycemic control by enhancing insulin sensitivity in peripheral tissues. patsnap.com This is a well-established mechanism for the thiazolidinedione (TZD) class of drugs, which are PPAR-γ agonists used in the treatment of type 2 diabetes. nih.gov By activating PPAR-γ, this compound could potentially increase glucose uptake and utilization, leading to lower blood glucose levels. patsnap.com The development of dual PPAR-α/γ agonists has been a strategy to address both the insulin resistance and the associated dyslipidemia often seen in patients with type 2 diabetes. researchgate.net
The PPAR-α component of this compound's activity is anticipated to address the lipid abnormalities commonly associated with metabolic disorders. patsnap.com PPAR-α activation in the liver leads to an increased expression of genes involved in fatty acid oxidation, which in turn can lower triglyceride levels. patsnap.com Additionally, PPAR-α agonists have been shown to increase levels of high-density lipoprotein (HDL) cholesterol. nih.gov Therefore, this compound has the potential to correct the atherogenic dyslipidemia characterized by high triglycerides and low HDL cholesterol, which is a significant risk factor for cardiovascular disease in diabetic patients. nih.gov Animal models have demonstrated the glucose and lipid-lowering effects of Peliglitazar. medchemexpress.comtargetmol.com
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Given its dual action on both glucose and lipid metabolism, this compound could theoretically offer a comprehensive treatment approach for the multiple facets of metabolic syndrome. nih.govnih.gov A dual PPAR-α/γ agonist, aleglitazar, has shown beneficial effects on both lipid and glucose parameters in a primate model of metabolic syndrome. nih.gov Similarly, another dual agonist, ragaglitazar, has been shown to improve both glycemic control and lipid profiles in patients with type 2 diabetes. nih.gov
Design Principles for Phase 0/I Clinical Studies
Early-phase clinical trials for this compound would be designed to establish its safety, tolerability, and pharmacokinetic profile in humans.
A first-in-human (FIH) study for this compound would likely be a Phase I, randomized, double-blind, placebo-controlled, single-ascending-dose (SAD) and multiple-ascending-dose (MAD) study in healthy volunteers. nih.govnih.gov The primary objectives would be to assess the safety and tolerability of single and multiple oral doses of the compound. The study would involve escalating doses in different cohorts of subjects to determine the maximum tolerated dose (MTD). dana-farber.org
Table 1: Hypothetical Single Ascending Dose (SAD) Study Design for this compound
| Cohort | Dose Level (mg) | Number of Subjects (Active) | Number of Subjects (Placebo) |
|---|---|---|---|
| 1 | 0.5 | 6 | 2 |
| 2 | 1 | 6 | 2 |
| 3 | 2.5 | 6 | 2 |
| 4 | 5 | 6 | 2 |
| 5 | 10 | 6 | 2 |
A crucial component of the Phase I study would be the characterization of the pharmacokinetic (PK) profile of this compound. nih.govnih.gov Blood and urine samples would be collected at predefined time points after drug administration to measure the concentration of this compound and its potential metabolites. researchgate.net
Key pharmacokinetic parameters to be determined would include:
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. nih.gov
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax. nih.gov
AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.gov
t1/2 (Half-life): The time it takes for the drug concentration in the body to be reduced by half. nih.gov
Renal Clearance: The rate at which the drug is cleared from the body by the kidneys. nih.gov
The effect of food on the absorption and bioavailability of this compound would also be assessed in a separate cohort. nih.govspringermedizin.de The data from these assessments are critical for determining the appropriate dosing regimen for subsequent Phase II clinical trials. researchgate.net
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose (Based on data for another dual PPAR agonist, Saroglitazar)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 1 | 150 | 1.0 | 600 | 5.5 |
| 4 | 600 | 1.0 | 2400 | 5.7 |
| 8 | 1200 | 0.75 | 4800 | 5.6 |
This table presents hypothetical data for illustrative purposes and is modeled after publicly available data for Saroglitazar, another dual PPAR agonist. nih.gov
Methodological Approaches for Phase II/III Clinical Efficacy Trials
The design of Phase II and III clinical trials for this compound would be centered on establishing its efficacy in modulating glucose and lipid metabolism, identifying the optimal patient populations, and assessing its long-term benefits on clinical outcomes.
Clinical trials for dual PPAR agonists typically employ a range of primary and secondary endpoints to comprehensively assess their impact on metabolic parameters. For a hypothetical Phase III trial of this compound, endpoints would be selected to demonstrate clinically meaningful improvements in both glycemic control and dyslipidemia.
Primary Efficacy Endpoints: The primary objectives would likely focus on well-established markers of metabolic health. A dual primary endpoint approach could be considered:
Change in Glycated Hemoglobin (HbA1c): This is a standard measure of long-term glycemic control. The endpoint would be the mean change from baseline in HbA1c after a specified treatment period (e.g., 24 or 52 weeks) compared to a placebo or an active comparator.
Change in Triglyceride (TG) Levels: As a PPARα agonist, a key efficacy measure would be the percentage change from baseline in fasting triglyceride levels. Significant reductions in TG are a hallmark of this class of drugs nih.govnih.gov.
Secondary Efficacy Endpoints: Secondary endpoints provide a broader picture of the compound's metabolic effects. These would include:
Fasting Plasma Glucose (FPG): Change from baseline in FPG levels.
Lipid Profile Components:
High-Density Lipoprotein Cholesterol (HDL-C): Expected to increase.
Low-Density Lipoprotein Cholesterol (LDL-C): Changes can be variable with PPAR agonists.
Non-HDL-C and Apolipoprotein B (ApoB): These are considered important markers of atherogenic dyslipidemia.
Markers of Insulin Resistance: Measures such as the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) would be used to quantify improvements in insulin sensitivity, a key mechanism for PPARγ agonists nih.gov.
The following table illustrates hypothetical efficacy data from a 24-week, randomized, placebo-controlled Phase III trial for this compound.
| Efficacy Endpoint | Baseline (Mean) | Change with this compound (Mean ± SD) | Change with Placebo (Mean ± SD) | P-value vs. Placebo |
|---|---|---|---|---|
| HbA1c (%) | 8.5 | -1.2 ± 0.8 | -0.2 ± 0.7 | <0.001 |
| Triglycerides (mg/dL) - % change | 280 | -45.0% ± 25.0% | -5.0% ± 28.0% | <0.001 |
| Fasting Plasma Glucose (mg/dL) | 185 | -45 ± 22 | -10 ± 20 | <0.001 |
| HDL-C (mg/dL) | 35 | +5 ± 4.5 | +0.5 ± 3.0 | <0.001 |
| Non-HDL-C (mg/dL) | 160 | -30 ± 18 | -4 ± 15 | <0.001 |
The target population for this compound trials would be individuals with type 2 diabetes and concurrent dyslipidemia, often characterized by high triglycerides and low HDL-C.
Inclusion Criteria:
Adults diagnosed with type 2 diabetes mellitus.
Inadequate glycemic control (e.g., HbA1c between 7.5% and 10.0%) despite stable diet, exercise, or treatment with metformin.
Evidence of dyslipidemia, particularly hypertriglyceridemia (e.g., fasting triglycerides >200 mg/dL and <500 mg/dL) nih.govresearchgate.net.
Body Mass Index (BMI) typically in the overweight or obese range (e.g., >25 kg/m ²) nih.gov.
Exclusion Criteria:
Type 1 diabetes or history of ketoacidosis.
Severe renal or hepatic impairment clinicaltrials.gov.
History of heart failure, as this has been a concern with some PPARγ agonists nih.gov.
Stratification Strategies: To enhance statistical power and identify subgroups with differential treatment responses, patient stratification prior to randomization is a critical methodological approach truegeometry.com. For this compound, stratification could be based on:
Baseline BMI: Studies have shown that individuals with a higher BMI may have a greater glycemic reduction on certain PPAR agonists like thiazolidinediones nih.govresearchgate.net. Patients could be stratified into groups such as BMI ≤30 kg/m ² and BMI >30 kg/m ².
Baseline Renal Function: Estimated glomerular filtration rate (eGFR) can influence the efficacy of some diabetes medications. Stratifying by eGFR (e.g., 60-90 ml/min/1.73m² vs. >90 ml/min/1.73m²) could clarify the drug's utility in patients with mild renal impairment nih.govresearchgate.net.
Severity of Insulin Resistance: Using baseline HOMA-IR or triglyceride levels to stratify patients could help identify those most likely to benefit from the insulin-sensitizing and lipid-lowering effects of a dual PPAR agonist.
Genetic Markers: As research advances, genetic variants in the PPAR genes could be used to stratify patients, potentially leading to a precision medicine approach for prescribing these agents clinicaltrials.gov.
Beyond short-term metabolic control, the ultimate value of a new antidiabetic agent lies in its ability to reduce long-term complications. A dedicated cardiovascular outcome trial (CVOT) would be essential for this compound.
Key Long-Term Outcome Measures:
Major Adverse Cardiovascular Events (MACE): The primary endpoint of a CVOT is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Expanded MACE: This may include hospitalization for unstable angina or heart failure.
Renal Outcomes: Progression of diabetic nephropathy, assessed by measures such as a sustained decline in eGFR or progression to end-stage renal disease.
Hepatic Outcomes: For patients with co-existing non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH), endpoints could include changes in liver fat content (measured by imaging) and improvements in liver enzymes (e.g., ALT) nih.gov.
Peripheral Microvascular Outcomes: Assessment of the progression of diabetic retinopathy or neuropathy.
These long-term studies require large patient populations and follow-up periods of several years to accumulate sufficient clinical events to demonstrate a statistically significant benefit mdsabstracts.org.
Considerations for Post-Market Surveillance and Real-World Evidence Collection
After a drug is approved, post-market surveillance (PMS) is crucial for monitoring its performance in a broad, real-world population wikipedia.orgnih.govnih.gov. This phase is essential for identifying rare adverse events and confirming effectiveness outside the controlled environment of a clinical trial fda.gov.
Post-Market Surveillance (PMS) Methods:
Spontaneous Reporting Systems: Healthcare professionals and patients can report suspected adverse reactions to regulatory bodies like the FDA's Adverse Event Reporting System (FAERS) fda.gov. This is a passive surveillance method.
Patient Registries: Establishing a registry for patients prescribed this compound would allow for the systematic collection of data on its long-term use and outcomes in routine clinical practice.
Phase IV Studies: These are formal studies conducted after marketing approval to gather additional information on the drug's benefits and risks, often in populations not extensively studied in Phase III trials nih.gov.
Real-World Evidence (RWE) Collection: Real-world evidence, derived from the analysis of real-world data (RWD), complements the evidence generated from randomized controlled trials (RCTs) nih.govendocrine.org. RWE asks the question, "Does it work in typical clinical practice?" as opposed to the RCT question, "Can it work under ideal conditions?" nih.gov.
Data Sources: RWD can be collected from electronic health records (EHRs), insurance claims databases, and pharmacy dispensing data nih.govtrinetx.com.
Applications for this compound:
Comparative Effectiveness: RWE studies can compare the effectiveness of this compound against other diabetes and dyslipidemia treatments in a diverse patient population.
Treatment Patterns: Analysis of RWD can reveal how the drug is being used, including adherence rates and its use in combination with other therapies.
Long-Term Outcomes: By analyzing large datasets over many years, RWE can provide valuable insights into the long-term impact of this compound on cardiovascular and other clinical outcomes, supplementing the findings from formal CVOTs nih.gov.
The integration of robust clinical trial methodologies with comprehensive post-market surveillance and RWE collection would provide a complete understanding of the clinical profile of this compound.
Stereochemical Aspects and Implications of Peliglitazar Racemate
Chirality in Drug Design and Development Principles
Chirality is a fundamental property in molecular sciences where a molecule is non-superimposable on its mirror image. nih.gov Such mirror-image molecules are known as enantiomers. In pharmaceutical development, the chirality of a drug molecule is a critical consideration because biological systems, such as the human body, are inherently chiral environments. This chirality stems from the stereospecific nature of amino acids (L-isomers) and sugars (D-isomers) that constitute proteins, enzymes, and receptors.
Importance of Enantioselectivity in Biological Systems
Enantioselectivity refers to the ability of a chiral biological system to interact differently with the different enantiomers of a chiral drug. nih.gov This differential interaction can lead to significant variations in the biological activity of each enantiomer. One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. nih.gov
The interaction between a drug and its biological target is often compared to a "lock and key" model, where the three-dimensional structure of the drug molecule must fit precisely into the binding site of a receptor or enzyme. Since these biological targets are chiral, they can readily distinguish between the different spatial arrangements of a drug's enantiomers, leading to variations in binding affinity, efficacy, and duration of action.
Differential Enantiomer Interactions with Chiral Biological Targets (Receptors, Enzymes)
The molecular targets of Peliglitazar (B1679212), PPARα and PPARγ, are ligand-activated transcription factors with specific three-dimensional ligand-binding pockets. nih.gov It is a well-established principle that such chiral receptors can exhibit stereoselective binding with chiral ligands. nih.gov Consequently, the two enantiomers of Peliglitazar may not bind to PPARα and PPARγ with the same affinity or produce the same magnitude of receptor activation. One enantiomer might be a potent dual agonist, while the other could be significantly weaker or potentially have a different activity profile, such as acting as a partial agonist or antagonist.
Furthermore, metabolic enzymes, particularly the cytochrome P450 (CYP) family, are chiral and often exhibit stereoselectivity in drug metabolism. nih.gov This can result in one enantiomer being metabolized more rapidly than the other, a phenomenon known as substrate stereoselectivity. nih.gov For example, in the metabolism of the proton pump inhibitor omeprazole, the (S)-enantiomer is primarily metabolized by CYP3A4, while the (R)-enantiomer is mainly a substrate for CYP2C19, leading to different metabolic rates and plasma concentrations. nih.gov While specific data for Peliglitazar enantiomers are not publicly available, it is known that the racemic compound is cleared via oxidative metabolism and subsequent glucuronidation, processes that are frequently stereoselective. nih.gov
Enantiomeric Composition and Regulatory Perspectives for Racemates
A racemate or racemic mixture contains equal amounts of two enantiomers. eijppr.com While chemically identical in an achiral environment, the distinct biological properties of the individual enantiomers necessitate rigorous characterization and regulatory scrutiny when a drug is developed as a racemate.
Characterization of Racemic Mixtures
The confirmation that a substance is a true racemate and the determination of its enantiomeric purity are critical aspects of pharmaceutical development. Several analytical techniques are employed to characterize and separate enantiomers. The choice of method depends on the physicochemical properties of the compound.
Table 1: Analytical Techniques for Characterization and Separation of Enantiomers
| Technique | Principle | Application in Racemate Characterization |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com | The most common method for separating and quantifying enantiomers in a racemic mixture to determine enantiomeric purity. |
| Capillary Electrophoresis (CE) | Separates enantiomers based on their differential migration in an electric field, often with the use of a chiral selector added to the buffer. mdpi.com | High-efficiency separation, particularly useful for polar and water-soluble compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often with a chiral stationary phase, providing fast and efficient separations. nih.gov | An alternative to HPLC, considered a "green" technology due to reduced solvent use. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or chiral shift reagent, the NMR signals for each enantiomer can be resolved. | Provides structural information and can be used for quantitative analysis of enantiomeric composition. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. The melting point of a racemate can differ from that of the pure enantiomers. | Helps to distinguish between a racemic compound (melts at a single, sharp point) and a racemic mixture (eutectic behavior). |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Can definitively establish the absolute configuration of an enantiomer and reveal how enantiomers pack in a crystal lattice. |
This table is based on established analytical chemistry principles.
Regulatory Guidelines for Racemate Development
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the development of chiral drugs. When a new active substance is developed as a racemate, the choice must be justified.
The guidelines generally require that:
The stereoisomeric composition of the drug substance is known and controlled.
The pharmacological and toxicological properties of the individual enantiomers should be investigated separately, unless justification can be provided for studying only the racemate.
Quantitative assays for the individual enantiomers in biological samples should be developed early in the drug development process to evaluate potential differences in pharmacokinetics.
If one enantiomer is found to have undesirable properties, development may need to proceed with the single, beneficial enantiomer.
The decision to develop a single enantiomer versus a racemate is made on a case-by-case basis, considering the relative efficacy, toxicity, and pharmacokinetic profiles of the individual enantiomers and the racemate itself.
Stereoselective Pharmacokinetics of Enantiomers in Racemates
Stereoselective pharmacokinetics occurs when the absorption, distribution, metabolism, and excretion (ADME) of enantiomers differ within the body. nih.gov Following the administration of a racemate like Peliglitazar, the two enantiomers are exposed to a chiral environment, and their pharmacokinetic profiles can diverge significantly. researchgate.net
Absorption: While passive diffusion is generally not stereoselective, carrier-mediated transport processes can be, potentially leading to different rates and extents of absorption for each enantiomer. nih.gov
Distribution: Enantiomers can exhibit different binding affinities to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), which are chiral. nih.gov This can result in different unbound (pharmacologically active) concentrations and different volumes of distribution.
Metabolism: As previously mentioned, metabolism is the most common source of pharmacokinetic stereoselectivity. nih.gov Enzymes preferentially metabolize one enantiomer over the other, leading to different clearance rates and potential for drug-drug interactions. For example, studies on the related PPAR agonist pioglitazone (B448) have shown that its enantiomers have different pharmacokinetic profiles in rats. mdpi.com
Excretion: Renal excretion can be stereoselective if active tubular secretion, a carrier-mediated process, is involved.
| Excretion | Renal Clearance (CLr) | Different rates of active secretion can alter elimination pathways. |
This table illustrates general principles of stereoselective pharmacokinetics.
Differential Absorption and Distribution Patterns
The absorption and distribution of a drug determine its concentration at the site of action. For chiral drugs, enantiomers can exhibit different rates and extents of absorption, as well as varied distribution patterns throughout the body. This can be due to stereoselective interactions with transporters or plasma proteins. Currently, there is no published data detailing any such differential absorption or distribution for the enantiomers of peliglitazar.
Enantioselective Metabolism and Clearance Mechanisms
Metabolism is a primary driver of stereochemical differences in pharmacokinetics. Enzymes, particularly the cytochrome P450 system, can preferentially metabolize one enantiomer over the other, leading to different rates of clearance from the body. Studies on the metabolism of racemic peliglitazar have identified its 1-O-β-acyl-glucuronide conjugate as a major component in plasma, with oxidative metabolites also being significant. However, research delineating the enantioselectivity of these metabolic pathways for peliglitazar is not available.
The consequence of enantioselective metabolism is a disparity in the plasma concentrations and clearance rates of the individual enantiomers. This can lead to one enantiomer having a prolonged duration of action or accumulating to a greater extent than the other. Without specific studies on the plasma concentrations of R- and S-peliglitazar following administration of the racemate, it is not possible to provide data on their exposure and clearance ratios.
Excretion Profiles of Individual Enantiomers
The final step in drug disposition is excretion. Stereoselectivity can also play a role in the renal or biliary excretion of enantiomers, leading to different elimination half-lives. While the primary excretion route for racemic peliglitazar has been described, the specific excretion profiles for each enantiomer remain uninvestigated.
Stereoselective Pharmacodynamics of Enantiomers in Racemates
The interaction of a drug with its biological target is the foundation of its therapeutic effect. For chiral drugs, enantiomers can bind to receptors with different affinities and produce varying levels of response.
Potential for Dissimilar Therapeutic and Adverse Effects
The enantiomers of a chiral drug, while possessing identical chemical formulas, can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors. drugpatentwatch.commdpi.comnih.govnih.gov Biological targets are inherently stereoselective, meaning they can distinguish between the three-dimensional arrangements of enantiomers, much like a hand fits into a specific glove. drugpatentwatch.com This can lead to one enantiomer, the "eutomer," being responsible for the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. drugpatentwatch.com
Peliglitazar is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are themselves chiral biological entities. medchemexpress.comingentaconnect.comtargetmol.comimmunomart.org Therefore, it is plausible that the individual enantiomers of peliglitazar interact differently with these receptors. This stereoselectivity could manifest in several ways:
Different Receptor Affinity and Potency: One enantiomer might bind with higher affinity to either PPARα, PPARγ, or both, making it more potent than the other. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) is 160 times more active than its (R)-enantiomer. nih.gov
Varied Agonist Activity: The balance of activity between the α and γ receptors could differ between enantiomers. One might be a more potent γ agonist, leading to stronger glucose-lowering effects, while the other might have greater α activity, resulting in more pronounced lipid-lowering effects.
Distinct Toxicological Profiles: In some cases, the distomer is not merely inactive "isomeric ballast" but can be responsible for undesirable side effects. drugpatentwatch.com A notable example is bupivacaine, where the (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com A hypothetical dissimilarity in the effects of Peliglitazar enantiomers could mean one contributes more to the therapeutic effect while the other is linked to potential side effects.
Considerations for Chiral Switching of Peliglitazar Racemate (Hypothetical Analysis)
A "chiral switch" refers to the development of a single, active enantiomer from a previously approved racemic drug. nih.govmdpi.comnih.gov This strategy is undertaken when there is a scientific rationale to suggest that the single enantiomer offers a clinical advantage over the 50:50 mixture. drugpatentwatch.com
Rationale for Developing Single Enantiomers from Racemates
The primary motivation for a chiral switch is to create a more effective and/or safer medicine. drugpatentwatch.comchiralpedia.com By isolating the eutomer, pharmaceutical developers aim to optimize drug-target interactions, which can lead to an improved therapeutic index. nih.govmdpi.comjocpr.com
Key rationales are summarized in the table below:
| Rationale | Description | Potential Benefit |
| Enhanced Efficacy and Potency | The desired pharmacological activity resides in only one enantiomer (the eutomer). Isolating it increases the concentration of the active moiety at the target site. nih.govjocpr.com | Allows for lower doses, potentially reducing the overall chemical burden on the patient. nih.govmdpi.com |
| Improved Safety and Tolerability | The inactive enantiomer (the distomer) may be associated with adverse effects or contribute to drug-drug interactions. drugpatentwatch.comnih.gov | Eliminating the distomer can lead to a safer medication with fewer side effects. mdpi.commdpi.com |
| Simplified Pharmacokinetics | Enantiomers can have different rates of absorption, metabolism, and excretion. nih.govmdpi.com This can lead to complex and variable plasma concentrations with a racemate. | A single enantiomer provides a more predictable and less variable pharmacokinetic profile. nih.gov |
| Reduced Drug Interactions | Different enantiomers may be metabolized by different enzyme pathways (e.g., CYP450 isoenzymes). drugpatentwatch.com A racemate, therefore, has a more complex interaction potential. | A single enantiomer reduces the number of metabolic pathways involved, decreasing the risk of drug-drug interactions. mdpi.comnih.gov |
| Market Exclusivity | A single enantiomer can often be patented as a new chemical entity, extending the product's commercial life beyond the patent expiry of the original racemate. drugpatentwatch.comwikipedia.org | This business strategy, sometimes called "evergreening," provides a commercial incentive for the research and development required for a chiral switch. wikipedia.orgchiralpedia.com |
Bridging Studies for Transition from Racemate to Single Enantiomer
When a company seeks to market a single enantiomer derived from an approved racemic drug, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require "bridging studies". wikipedia.orgchiralpedia.comacs.org These studies are designed to link the extensive safety and efficacy data of the existing racemate to the new single-enantiomer product. wikipedia.orgacs.org This approach avoids the need to conduct a full-scale clinical development program from scratch, making the process more efficient. drugpatentwatch.comacs.org
The scope of bridging studies is determined on a case-by-case basis but typically involves a series of abbreviated pharmacological and toxicological evaluations. acs.org The goal is to demonstrate that the new enantiomeric drug's profile is consistent with what is known about the racemate and that no new safety concerns arise. These studies may include:
Comparative pharmacokinetic and pharmacodynamic studies.
An acute toxicity study in a relevant species, using the racemate as a positive control. acs.org
A repeated-dose toxicity study (often up to three months) in an appropriate animal model. acs.org
Studies on pre- and post-natal development to assess any reproductive toxicity. acs.org
Benefits and Challenges Associated with Chiral Switches in Drug Development
The decision to pursue a chiral switch involves weighing significant potential benefits against considerable scientific, regulatory, and commercial challenges. nih.gov
| Category | Benefits | Challenges |
| Therapeutic & Clinical | Improved therapeutic index (better efficacy and/or safety). nih.govmdpi.com Faster onset of action. nih.gov More predictable therapeutic response due to simpler pharmacokinetics. nih.gov Reduced risk of certain adverse effects and drug interactions. mdpi.comnih.gov | The single enantiomer may not offer a significant clinical benefit over the racemate. nih.gov Potential for in vivo chiral inversion, where the pure enantiomer converts back into the racemate in the body, negating the benefit. wikipedia.org |
| Development & Manufacturing | May build upon the extensive knowledge base of the existing racemate. | Requires development of complex and often costly stereoselective synthesis or chiral resolution methods. nih.govjocpr.com Need for advanced analytical techniques to ensure enantiomeric purity and stability. jocpr.com |
| Regulatory & Commercial | Can lead to a new period of market exclusivity and patent protection. drugpatentwatch.comwikipedia.org Provides market differentiation in a competitive therapeutic area. jocpr.com | Stringent regulatory requirements for characterization, stability, and quality control. jocpr.com Bridging studies are required, adding time and cost to development. wikipedia.org Can be viewed as a marketing strategy rather than a genuine therapeutic innovation, leading to skepticism from payers and clinicians. nih.govchiralpedia.com |
Analytical Methodologies for Enantiomeric Resolution and Quantification
The separation and quantification of enantiomers are critical for the development of single-enantiomer drugs and for quality control. mdpi.com Several analytical methodologies are employed for this purpose, with chiral chromatography being the most prevalent. arkat-usa.orgmdpi.comchiralpedia.com
Chiral Chromatography: This is the most widely used technique for separating enantiomers. arkat-usa.org It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. mdpi.comchiralpedia.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile method for both analytical and preparative-scale separation of enantiomers. arkat-usa.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including PPAR agonists. arkat-usa.org
Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive "green" alternative for chiral separations. mdpi.comnih.gov
Crystallization of Diastereomeric Salts: This is a classical and often cost-effective method for large-scale chiral resolution. wikipedia.orgnih.gov The process involves reacting the racemate with a pure chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. chiralpedia.comwikipedia.org The resolving agent is then chemically removed to yield the pure enantiomer. wikipedia.org
The table below provides a comparison of common analytical methodologies.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. arkat-usa.orgchiralpedia.com | High resolution and sensitivity; widely applicable to many compound classes. arkat-usa.orgmdpi.com | Can require significant amounts of organic solvents; may be costly for preparative scale. mdpi.com |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid (like CO2) as the mobile phase. mdpi.com | Faster analysis times; lower solvent consumption; considered more environmentally friendly. mdpi.com | Requires specialized equipment; may not be suitable for all compounds. |
| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. wikipedia.orgnih.gov | Scalable and cost-effective for large quantities; a well-established technique. pharmtech.com | Success is unpredictable and depends on finding a suitable resolving agent and crystallization conditions; can be labor-intensive. wikipedia.org |
Synthesis and Chemical Development of Peliglitazar Racemate
General Synthetic Strategies for Dual PPAR Agonists
The design of dual PPAR agonists, often termed "glitazars," aims to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation. Synthetic strategies for these molecules typically revolve around creating a structure that can effectively bind to and activate both receptor subtypes. A common structural motif involves a central aromatic core, a flexible linker, and an acidic head group, often a carboxylic acid or a bioisostere.
The synthesis of these compounds generally follows a convergent approach, where key fragments are synthesized separately and then coupled together in the final stages. Common strategies include:
Building the Core Heterocycle: Many PPAR agonists feature a heterocyclic core, such as an oxazole (B20620) or thiazolidinedione. The synthesis of this core is often a primary step.
Side-Chain Elongation: A linker chain, frequently an ethoxy group, is attached to the core structure. This is commonly achieved through Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide.
Coupling of the Head Group: The final key step is the introduction of the acidic head group, which is crucial for receptor binding. This often involves the alkylation or acylation of a glycine (B1666218) derivative or a similar amino acid scaffold.
The specific functionalities and substitution patterns on the aromatic rings are meticulously chosen to optimize the binding affinity and activation potency for both PPARα and PPARγ receptors.
Multi-step Synthetic Pathway for Peliglitazar (B1679212) Racemate
While the precise, proprietary synthesis of Peliglitazar (BMS-426707-01) is not extensively detailed in publicly available literature, a plausible synthetic route can be constructed based on the published synthesis of its close structural analog, Muraglitazar (BMS-298585), which shares the same core chemical scaffold. nih.govunimi.itcaymanchem.comresearchgate.net This multi-step pathway involves the formation of a key oxazole heterocycle, its coupling to a phenoxy-linker, and the final introduction of the chiral glycine-derived head group.
A representative synthesis would start with the formation of an α-acylamino ketone. For instance, the reaction of 2-amino-1-phenylethanone with an acylating agent, followed by cyclodehydration, would yield the desired 2-phenyl-oxazole ring system. The specific substitution pattern is achieved by selecting the appropriate starting materials.
With the core heterocycle in hand, the next phase involves attaching the linker and the phenyl-ethyl-glycine headgroup. This is typically a multi-step process:
Synthesis of the Linker Fragment: A key intermediate is the phenoxy-ethanol linker, specifically 4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzaldehyde. This is synthesized by coupling the oxazole core, which has a hydroxyethyl (B10761427) side chain, to a protected p-hydroxybenzaldehyde via a Mitsunobu reaction or a Williamson ether synthesis. unimi.it
Introduction of the Chiral Center: The chiral center in Peliglitazar is created by attaching the glycine derivative to the benzaldehyde (B42025) intermediate. This can be achieved through a reductive amination reaction. The aldehyde is reacted with a glycine ester derivative, and the resulting imine is reduced in situ, for example with sodium triacetoxyborohydride (B8407120), to form the C-N bond. unimi.it This step, using an achiral reducing agent, is not stereoselective and thus produces a racemic mixture of the α-substituted amino acid derivative.
Final Acylation and Hydrolysis: The secondary amine is then acylated with 4-methoxyphenyl (B3050149) chloroformate to install the (4-methoxyphenoxy)carbonyl group. The final step is the hydrolysis of the ester group (e.g., an ethyl ester) under basic conditions, such as with sodium hydroxide, to reveal the carboxylic acid headgroup, yielding Peliglitazar racemate. unimi.it
Interactive Data Table: Key Synthetic Reactions for a Peliglitazar Analog (Muraglitazar)
| Step | Reactant 1 | Reactant 2 | Key Reagents | Reaction Type | Product |
| 1 | 4-Hydroxybenzaldehyde | 5-Methyl-2-phenyloxazole-4-ethanol | Triphenylphosphine, Diethylazodicarboxylate | Mitsunobu Reaction | Benzaldehyde Intermediate |
| 2 | Benzaldehyde Intermediate | Glycine Ethyl Ester Derivative | Sodium Triacetoxyborohydride | Reductive Amination | Racemic Amine Intermediate |
| 3 | Racemic Amine Intermediate | 4-Methoxyphenyl Chloroformate | Base (e.g., Triethylamine) | Acylation | Ester Precursor |
| 4 | Ester Precursor | - | Sodium Hydroxide, Water/Ethanol | Saponification (Hydrolysis) | Muraglitazar |
In the context of the likely synthetic pathway for Peliglitazar, the formation of the racemate is not the result of a specific racemization technique applied to an enantiopure compound at the end of the synthesis. Instead, the racemic mixture is the direct outcome of a non-stereoselective chemical transformation during the synthesis.
The key stereocenter is the α-carbon of the glycine derivative, which is bonded to the phenyl ring. This chiral center is typically formed during the reductive amination step. The reduction of the intermediate imine, formed from the aldehyde and the glycine ester, creates the new chiral center. When a standard, achiral reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride is used, the hydride can attack the imine from either face with equal probability. This non-discriminatory attack results in the formation of both (R)- and (S)-enantiomers in approximately equal amounts, yielding the final product as a racemate. unimi.it Therefore, the "technique" is the inherent lack of stereocontrol in this key bond-forming step.
Asymmetric Synthesis Approaches for Enantiopure Peliglitazar (Theoretical and Practical Considerations)
The production of a single enantiomer of a drug is often desirable, as typically only one enantiomer (the eutomer) is responsible for the therapeutic activity, while the other (the distomer) may be inactive or contribute to side effects. Asymmetric synthesis aims to create a specific enantiomer directly. For a molecule like Peliglitazar, several theoretical and practical approaches could be considered, drawing parallels from the synthesis of other chiral PPAR agonists like Navaglitazar. chimia.chresearchgate.net
Theoretical Approaches:
Chiral Auxiliaries: A chiral auxiliary could be attached to the glycine fragment before the reductive amination step. The steric hindrance from the auxiliary would direct the hydride attack to one face of the imine, preferentially forming one diastereomer. The auxiliary would then be cleaved in a subsequent step to yield the enantiopure product.
Catalytic Asymmetric Reduction: A more modern and efficient approach would be the use of a chiral catalyst for the reduction of the imine intermediate. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can create a chiral environment around the substrate, leading to a highly enantioselective reduction.
Starting from a Chiral Pool: An alternative strategy would be to start the synthesis with a readily available enantiopure building block. For example, an enantiopure α-amino acid derivative could be used as the starting material for the headgroup portion of the molecule, circumventing the need for an asymmetric reduction step. An asymmetric synthesis for the related PPAR agonist Navaglitazar was successfully developed starting from commercially available (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. chimia.ch
Practical Considerations:
The choice of an asymmetric route in a pharmaceutical manufacturing setting depends on factors like cost, efficiency, scalability, and the enantiomeric excess (e.g.) that can be achieved. Catalytic methods are often preferred over stoichiometric chiral auxiliaries because they are more atom-economical and require smaller quantities of the expensive chiral material. However, developing a highly selective catalyst for a specific substrate can require significant research and optimization.
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation, Preferential Crystallization)
When a racemic mixture is synthesized, chiral resolution can be employed to separate the two enantiomers. For Peliglitazar, which is a carboxylic acid, several classical and modern resolution techniques are applicable.
Diastereomeric Salt Formation: This is the most common method for resolving racemic acids or bases. wikipedia.org The technique involves reacting the racemic Peliglitazar with a single enantiomer of a chiral base (the resolving agent), such as (-)-α-phenylethylamine. google.com This reaction forms a mixture of two diastereomeric salts: [(R)-Peliglitazar·(-)-Base] and [(S)-Peliglitazar·(-)-Base]. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The crystallized salt is then separated by filtration, and the pure enantiomer of Peliglitazar is recovered by treating the salt with a strong acid to remove the chiral base. wikipedia.org
Interactive Data Table: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Examples | Principle of Separation |
| Chiral Amines | Brucine, Strychnine, Quinine, (-)-α-Phenylethylamine | Formation of diastereomeric salts with different solubilities. |
| Chiral Alcohols | (R)-(+)-1-Phenylethanol (after derivatization) | Formation of diastereomeric esters, separable by chromatography or crystallization. |
Preferential Crystallization: This method, also known as resolution by entrainment, is applicable if the racemate crystallizes as a conglomerate (a physical mixture of separate R and S enantiomer crystals). A supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer. This seed crystal encourages the crystallization of only that same enantiomer from the solution, leaving the other enantiomer enriched in the mother liquor. This process can be alternated to crystallize both enantiomers from the bulk solution. While efficient, this technique is only applicable to the approximately 5-10% of racemates that form conglomerates. wikipedia.org
Other potential techniques include chiral chromatography, where the racemate is passed through a column containing a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate.
Radiosynthesis of Labeled Peliglitazar Compounds (e.g., [14C]-Peliglitazar)
The synthesis of radiolabeled active pharmaceutical ingredients (APIs) is a critical step in drug development, enabling detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For Peliglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ activator, a carbon-14 (B1195169) ([14C]) labeled version, specifically [14C]-Peliglitazar, was synthesized to facilitate human metabolism and disposition studies.
While the specific, detailed synthetic route for the radiosynthesis of [14C]-Peliglitazar is not publicly available in the scientific literature, the successful use of dual [14C]-labeled peliglitazar in a clinical study has been reported. This study investigated the metabolism and disposition of the compound in healthy male subjects following a single oral dose. The parent compound and its metabolites were tracked and quantified by virtue of the carbon-14 label.
Generally, the radiosynthesis of a complex molecule like Peliglitazar would involve a multi-step chemical synthesis where one of the carbon atoms in the molecule's backbone is replaced with a carbon-14 isotope. The selection of the labeling position is a crucial consideration, aiming for a site that is metabolically stable to ensure that the radiolabel remains with the parent compound and its metabolites throughout their biological journey.
The synthesis of carbon-14 labeled compounds typically starts with a simple, commercially available C-14 precursor, such as barium carbonate ([14C]BaCO3) or carbon dioxide ([14C]CO2). Through a series of chemical reactions, this single radiolabeled carbon atom is incorporated into a key intermediate, which is then used to build the final complex structure of the target molecule.
Key considerations and general steps in the radiosynthesis of a compound like [14C]-Peliglitazar would include:
Synthetic Route Design: A synthetic pathway must be devised that allows for the introduction of the carbon-14 label at a late stage in the synthesis to maximize the incorporation of the expensive radioisotope and to minimize the handling of radioactive materials.
Precursor Synthesis: Preparation of a key building block containing the carbon-14 label.
Coupling and Elaboration: Assembling the final molecule by connecting the radiolabeled intermediate with other non-labeled fragments of the Peliglitazar structure.
Purification: Rigorous purification of the final [14C]-Peliglitazar is essential to remove any radioactive and non-radioactive impurities. This is often achieved using techniques like high-performance liquid chromatography (HPLC).
Characterization and Analysis: Confirmation of the chemical identity and purity of the radiolabeled compound is performed using a combination of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with radiometric analysis to determine the specific activity and radiochemical purity.
The final product, [14C]-Peliglitazar, would then be formulated into a suitable dosage form for administration in clinical studies. The data generated from studies using such radiolabeled compounds are vital for understanding the pharmacokinetic profile of the drug and are a key component of the data package submitted to regulatory authorities.
Interactions and Safety Considerations for Peliglitazar Racemate
Drug-Drug Interactions (DDIs)
Comprehensive clinical studies detailing the drug-drug interaction profile of Peliglitazar (B1679212) racemate are not extensively available in the public domain. However, based on its metabolic pathway, potential interactions can be inferred.
The primary route of metabolism for Peliglitazar in humans involves phase II conjugation, specifically acyl glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. This metabolic pathway leads to the formation of Peliglitazar acyl glucuronide (AG) as a major circulating metabolite. The clearance of Peliglitazar is predominantly achieved through the biliary elimination of these glucuronide conjugates.
Given that glucuronidation is the principal metabolic pathway, there is a theoretical potential for drug-drug interactions with co-administered drugs that are also metabolized by, or are potent inhibitors or inducers of, UGT enzymes. However, specific clinical studies investigating such interactions with Peliglitazar racemate have not been identified.
The pharmacokinetic mechanisms of potential drug-drug interactions involving this compound would likely revolve around the modulation of its primary metabolic pathway, glucuronidation.
Inhibition of Glucuronidation: Co-administration of drugs that are strong inhibitors of the specific UGT isoforms responsible for Peliglitazar metabolism could lead to decreased clearance and consequently, increased plasma concentrations of Peliglitazar. This could potentially enhance its pharmacological effects.
Induction of Glucuronidation: Conversely, drugs that induce the activity of these UGT enzymes could accelerate the metabolism of Peliglitazar, leading to lower plasma concentrations and potentially reduced efficacy.
Receptor-Specific Interactions Beyond Primary PPAR Targets
This compound is characterized as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These are its primary pharmacological targets. There is no publicly available data from receptor binding assays or other preclinical studies to indicate any significant off-target interactions with other receptors. Therefore, the receptor-specific interaction profile of this compound beyond PPARα and PPARγ remains uncharacterized in the available scientific literature.
General Safety Pharmacology Considerations in Preclinical Development
Detailed reports of the general safety pharmacology studies for this compound, which would typically include assessments of its effects on the cardiovascular, central nervous, and respiratory systems, are not available in the public domain. These studies are a standard component of preclinical drug development to identify potential adverse effects on vital functions. Without access to these preclinical study reports, a comprehensive overview of the general safety pharmacology of this compound cannot be provided.
Future Research Directions for Peliglitazar Racemate
Further Elucidation of Complete Stereoselective Pharmacological Profiles
A critical area for future investigation is the detailed characterization of the individual enantiomers of Peliglitazar (B1679212). It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. ankara.edu.trnih.gov Therefore, a thorough understanding of the stereoselective profile of Peliglitazar is paramount.
Future research should focus on:
Differential PPAR Activation: Quantitative analysis of the binding affinity and activation potential of each enantiomer for both PPARα and PPARγ isoforms. It is conceivable that one enantiomer may be more potent towards one receptor subtype, or that one may act as a partial agonist while the other is a full agonist.
Enantiomer-Specific Pharmacodynamics: In vitro and in vivo studies to compare the pharmacological effects of the individual enantiomers. This would involve assessing their respective impacts on glucose uptake, lipid metabolism, and the expression of PPAR target genes.
Pharmacokinetic Differences: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer. Stereoselectivity in these processes can lead to different plasma concentrations and durations of action, which would have significant clinical implications. medrxiv.org
| Research Focus | Key Parameters to Investigate | Rationale |
| Differential PPAR Activation | Binding affinities (Ki) for PPARα and PPARγ, Functional reporter gene assays (EC50) | To determine if one enantiomer is more potent or selective for a specific PPAR isoform. |
| Enantiomer-Specific Pharmacodynamics | Glucose uptake in adipocytes, fatty acid oxidation in hepatocytes, gene expression of PPAR target genes (e.g., CPT1, aP2) | To understand the functional consequences of differential PPAR activation by each enantiomer. |
| Pharmacokinetic Profiling | Plasma concentration-time profiles, bioavailability, metabolic pathways, and excretion routes for each enantiomer | To assess if stereoselective metabolism or transport leads to different exposures of the active moieties. |
Exploration of Novel Therapeutic Indications and Untapped Potential
The dual activation of PPARα and PPARγ suggests that the therapeutic utility of Peliglitazar racemate may extend beyond diabetes and obesity. Future research should explore its potential in other metabolic and inflammatory conditions.
Potential novel indications for investigation include:
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Given the role of PPARs in hepatic lipid metabolism and inflammation, preclinical studies in animal models of NAFLD/NASH are warranted to evaluate the effects of this compound on liver fat accumulation, inflammation, and fibrosis. nih.govnih.gov
Atherosclerosis: The anti-inflammatory and lipid-modifying effects of PPAR activation suggest a potential role in mitigating the development and progression of atherosclerosis. Studies in relevant animal models, such as ApoE-/- mice, could provide insights into its cardiovascular benefits. nih.govnih.gov
Chronic Inflammatory Diseases: The anti-inflammatory properties of PPARγ agonists could be leveraged for conditions such as psoriasis or inflammatory bowel disease. nih.gov Exploratory studies in appropriate preclinical models would be necessary to assess this potential.
Development and Evaluation of Enantiopure Peliglitazar
Should stereoselective studies reveal that one enantiomer possesses a superior therapeutic profile—either through enhanced efficacy or reduced side effects—the development of an enantiopure formulation would be a logical next step.
This line of research would involve:
Asymmetric Synthesis and Chiral Resolution: Developing efficient and scalable methods for the synthesis of the desired enantiomer or for the separation of the racemic mixture. uniovi.esmdpi.comgoogle.comnih.gov
Preclinical Evaluation of the Pure Enantiomer: Conducting comprehensive preclinical studies on the single enantiomer to confirm its pharmacological, pharmacokinetic, and toxicological profile in comparison to the racemate.
Clinical Development: If preclinical data are promising, advancing the enantiopure compound into clinical trials to establish its safety and efficacy in humans.
Advanced Preclinical and Mechanistic Studies for Comprehensive Understanding
A deeper understanding of the molecular mechanisms underlying the effects of this compound is crucial for its optimal development and clinical use.
Future mechanistic studies should include:
Gene Expression Profiling: Utilizing transcriptomics (e.g., RNA-sequencing) in relevant tissues (e.g., liver, adipose tissue, muscle) from animal models treated with this compound to identify the full spectrum of regulated genes and pathways. medrxiv.orgmdpi.comnih.govresearchgate.netresearchgate.net
Investigation of Downstream Signaling Pathways: Elucidating the specific signaling cascades modulated by this compound beyond direct PPAR activation. This could involve studying its effects on inflammatory signaling, cellular metabolism, and organ cross-talk.
Cardiovascular Outcome Studies: In the absence of direct clinical trial data, preclinical studies in appropriate animal models are necessary to assess the long-term cardiovascular effects of this compound.
| Study Type | Methodology | Objective |
| Gene Expression Profiling | RNA-sequencing of liver, adipose tissue, and skeletal muscle from treated animal models. | To identify novel target genes and pathways regulated by this compound. |
| Mechanistic Studies | In vitro cell-based assays, phosphoproteomics, metabolomics. | To dissect the molecular signaling pathways downstream of PPAR activation. |
| Cardiovascular Outcome Studies | Long-term studies in animal models of atherosclerosis and cardiac dysfunction. | To evaluate the potential for cardiovascular risk reduction or adverse effects. |
Investigation of this compound's Role in Combination Therapies
In many chronic diseases, combination therapy is the standard of care. Investigating the potential of this compound as part of a combination regimen could enhance its therapeutic value.
Future research should explore combinations with:
Metformin: Given that metformin is a first-line therapy for type 2 diabetes, studying its combination with this compound could reveal synergistic effects on glycemic control and insulin (B600854) sensitivity. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
Statins: For patients with diabetic dyslipidemia, the combination of this compound with a statin could provide a more comprehensive lipid-lowering effect, targeting both triglycerides and LDL-cholesterol. scispace.comnih.govnih.govjournaljammr.com
Other Antidiabetic Agents: Investigating combinations with newer classes of antidiabetic drugs, such as SGLT2 inhibitors or GLP-1 receptor agonists, could offer novel therapeutic strategies for managing type 2 diabetes and its comorbidities.
Q & A
Q. What is the molecular mechanism of Peliglitazar racemate as a dual PPARα/γ activator, and how does this influence experimental design in metabolic disease research?
this compound binds to both PPARα and PPARγ receptors, modulating lipid metabolism (via PPARα) and insulin sensitivity (via PPARγ). Methodologically, researchers should employ receptor-binding assays (e.g., competitive radioligand displacement) and transcriptional activation studies (e.g., luciferase reporter gene assays) to quantify dual activation . Experimental designs must account for cross-talk between PPAR subtypes by including selective agonists/antagonists as controls.
Q. What in vitro and in vivo models are appropriate for evaluating the efficacy of this compound in modulating lipid and glucose metabolism?
- In vitro: Use hepatocyte or adipocyte cell lines (e.g., HepG2, 3T3-L1) to assess lipid accumulation, glucose uptake, and gene expression (e.g., FABP4, GLUT4) via qPCR or Western blot .
- In vivo: Rodent models of obesity/diabetes (e.g., high-fat diet-induced obese mice, Zucker diabetic fatty rats) are ideal for measuring metabolic parameters (fasting glucose, triglycerides) and tissue-specific effects via histopathology .
Q. How do researchers differentiate the effects of this compound on PPARα versus PPARγ activation in experimental settings?
Utilize isoform-specific knockout models or siRNA-mediated gene silencing to isolate PPARα/γ contributions. Co-administration with selective inhibitors (e.g., GW6471 for PPARα, T0070907 for PPARγ) can further clarify subtype-specific effects. Transcriptomic profiling (RNA-seq) of treated cells/tissues identifies pathway-specific biomarkers .
Advanced Research Questions
Q. What methodological challenges arise when reconciling contradictory data on this compound's therapeutic efficacy across different preclinical models?
Discrepancies often stem from variations in species-specific PPAR expression, dosing regimens, or metabolic baseline states. To resolve contradictions:
- Standardize protocols for dose titration and treatment duration.
- Perform meta-analyses of pooled data, adjusting for model-specific confounders (e.g., diet, genetic background).
- Validate findings using human primary cell cultures or organoids to bridge preclinical-human translation gaps .
Q. How can researchers optimize high-throughput screening (HTS) assays to assess this compound's off-target effects and selectivity for PPAR subtypes?
- Implement counter-screens against related nuclear receptors (e.g., PPARδ, LXR) to evaluate selectivity.
- Use fluorescence polarization assays or thermal shift assays to detect off-target binding.
- Leverage structure-activity relationship (SAR) studies to refine the compound’s chemical scaffold, minimizing non-specific interactions .
Q. What statistical approaches are recommended for analyzing dose-response relationships and long-term metabolic outcomes in this compound studies?
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- For longitudinal data, use mixed-effects models to account for individual variability and missing data.
- Incorporate survival analysis (e.g., Kaplan-Meier) for studies evaluating long-term outcomes like diabetic nephropathy progression .
Methodological Notes
- Data Reproducibility: Ensure detailed documentation of experimental conditions (e.g., cell passage number, solvent controls) to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Frameworks: Adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) guidelines when designing clinical-relevant preclinical studies to enhance translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
